
PAR-4 Agonist Peptide, amide
Overview
Description
Mechanism of Action
Target of Action
The primary target of the PAR-4 Agonist Peptide, amide, also known as PAR-4-AP, is the Proteinase-Activated Receptor-4 (PAR-4) . PAR-4 is a member of a family of four seven-transmembrane G protein-coupled receptors . These receptors play significant roles in various physiological and pathological processes, including cancer, cardiovascular, musculoskeletal, gastrointestinal, respiratory, and central nervous system disorders .
Mode of Action
PAR-4-AP is a selective activator of PAR-4 . The effects of PAR-4-AP can be blocked by a PAR-4 antagonist , indicating its specific interaction with PAR-4.
Biochemical Pathways
The activation of PAR-4 by PAR-4-AP leads to the stimulation of thromboxane production by human platelets . Thromboxane is a member of the family of lipids known as eicosanoids and plays a key role in the promotion of platelet aggregation, an essential process in blood clot formation .
Result of Action
The activation of PAR-4 by PAR-4-AP results in the stimulation of thromboxane production . This leads to an increase in platelet aggregation, which is a crucial process in blood clot formation . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .
Biochemical Analysis
Biochemical Properties
PAR-4 Agonist Peptide, amide stimulates thromboxane production by human platelets . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .
Cellular Effects
The effects of this compound on cells are primarily observed in human platelets, where it stimulates the production of thromboxane . This influences cell function by affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a PAR-4 agonist . It does not affect PAR-1 or PAR-2, and its effects can be blocked by a PAR-4 antagonist .
Temporal Effects in Laboratory Settings
It is known that the peptide stimulates thromboxane production by human platelets, with the maximal response being approximately half of that observed after maximal thrombin stimulation .
Metabolic Pathways
It is known that the peptide plays a role in the production of thromboxane in human platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
AY-NH2 can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for AY-NH2 are not widely documented, the general approach would involve large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
AY-NH2 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the peptide bonds.
Major Products
The major products formed from the reactions involving AY-NH2 are typically the peptide itself or its hydrolyzed fragments .
Scientific Research Applications
Cancer Research
Tumor Suppression in Esophageal Squamous Cell Carcinoma (ESCC)
PAR-4 agonist peptide has demonstrated potential as a tumor suppressor in ESCC by:
- Inhibiting DNA Methyltransferase 1 (DNMT1) : This leads to increased expression of the tumor suppressor gene p16.
- Modulating Histone Deacetylase 2 (HDAC2) : The peptide's action reduces HDAC2 levels, which is associated with tumorigenesis .
Table 1: Effects of PAR-4 Agonist Peptide on ESCC
Inflammation Modulation
Impact on Macrophage Activity
In murine models, PAR-4 agonist peptide has been shown to:
- Inhibit Phagocytosis : This results in altered immune responses.
- Enhance Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production : These changes modulate the expression of inflammatory factors and affect NF-κB transcriptional activity .
Table 2: Inflammatory Response Modulation by PAR-4 Agonist Peptide
Pain Management
Bladder Hypersensitivity
The PAR-4 agonist peptide has been investigated for its role in inducing bladder hypersensitivity:
- Sustained Bladder Pain : In a mouse model, the peptide induced persistent bladder pain through mechanisms involving high mobility group box 1 (HMGB1) signaling pathways .
Table 3: Bladder Pain Induction by PAR-4 Agonist Peptide
Coagulation Studies
Thrombin Generation Enhancement
In vitro studies have shown that:
- Accelerated Thrombin Generation : The PAR-4 agonist peptide significantly shortens the time to reach half-peak thrombin levels during tissue factor-induced coagulation .
Table 4: Coagulation Effects of PAR-4 Agonist Peptide
Comparison with Similar Compounds
Similar Compounds
GYPGKF-NH2: Another peptide agonist of PAR4, but with lower activity compared to AY-NH2.
GF-NH2: A peptide with similar structure but different activity profile.
Uniqueness
AY-NH2 is unique due to its high selectivity and potency as a PAR4 agonist. It has a higher activity compared to other similar peptides, making it a valuable tool in research focused on PAR4-mediated processes .
Biological Activity
Introduction
Protease-activated receptor 4 (PAR4) is a member of the PAR family of G-protein-coupled receptors (GPCRs) and plays a significant role in various physiological processes, particularly in platelet activation and inflammation. The PAR-4 agonist peptide, amide (AY-NH2), has emerged as a potent activator of this receptor, showing promise in therapeutic applications related to cardiovascular diseases and pain modulation. This article reviews the biological activity of AY-NH2, highlighting its pharmacological properties, signaling pathways, and potential clinical implications.
AY-NH2 is a synthetic peptide derived from the tethered ligand sequence of PAR4. It exhibits a higher potency compared to other PAR4 agonists like GYPGKF, with an EC50 value of approximately 11 µM . The activation of PAR4 by AY-NH2 leads to several downstream effects, including:
- Platelet Aggregation : AY-NH2 induces aggregation in platelets through G-protein signaling pathways, specifically activating G proteins such as Gq and Gi .
- Calcium Mobilization : The peptide triggers calcium signaling which is crucial for various cellular responses associated with platelet function .
- Inflammatory Response : AY-NH2 has been shown to enhance TNF-α expression in rat cortical neurons, indicating its role in mediating inflammatory responses .
Comparative Potency
The following table summarizes the comparative potency of different PAR4 agonists:
Agonist Peptide | EC50 (µM) | Biological Activity |
---|---|---|
AY-NH2 | 11 | High platelet aggregation |
AYPGKF | 50-1000 | Moderate platelet aggregation |
GYPGQV | >1000 | Low activity |
A-Phe(4-F)-PGWLVKNG | 3.4 | Enhanced platelet aggregation |
In Vitro Studies
- Platelet Function Assays : AY-NH2 demonstrated significant agonist activity in platelet-rich plasma assays. It was found to induce aggregation at lower concentrations than other peptides, making it a valuable tool for studying PAR4 function .
- Calcium Signaling : Research indicated that AY-NH2 could modulate calcium signals in dorsal root ganglion (DRG) neurons. It reduced calcium influx in response to KCl, suggesting a potential analgesic effect through inhibition of nociceptive signals .
In Vivo Studies
- Pain Modulation : In animal models, intraplantar injection of AY-NH2 significantly increased nociceptive thresholds and reduced inflammatory hyperalgesia and allodynia. For instance, withdrawal latencies improved from 45 minutes to 120 minutes post-injection .
- Inflammation Models : In a rat paw edema model, AY-NH2 was effective in demonstrating an anti-inflammatory role through non-neurogenic mechanisms, indicating its potential therapeutic applications in inflammatory conditions .
Case Studies
Recent clinical studies have explored the use of PAR4 agonists as therapeutic agents for conditions such as coronary artery disease and thromboembolic disorders. The following case study illustrates the clinical relevance:
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOHIALRKLBRD-OZDPOCAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.